molecular formula C10H13Br B2397195 1-(3-Bromopropyl)-2-methylbenzene CAS No. 21851-78-5

1-(3-Bromopropyl)-2-methylbenzene

Cat. No.: B2397195
CAS No.: 21851-78-5
M. Wt: 213.118
InChI Key: UQWRGHGMXHIGIV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzyl alcohol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or hydrobromic acid in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromopropyl)-2-methylbenzene is unique due to the presence of both a bromopropyl group and a methyl group on the benzene ring.

Properties

IUPAC Name

1-(3-bromopropyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWRGHGMXHIGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 14-1 (3.10 g) was dissolved in methylene chloride (70 ml), triphenylphosphine (5.28 g) and N-bromosuccinimide (3.58 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 12 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (2.67 g) as a pale-yellow oil.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step Two
Quantity
3.58 g
Type
reactant
Reaction Step Two

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